

o-Cymen-5-ol: A Comprehensive Technical Review of Its Research Applications

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Compound of Interest

Compound Name: *o*-Cymen-5-ol

Cat. No.: B166981

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **o-Cymen-5-ol**, also known as isopropyl cresol, is a phenolic compound with a growing body of research highlighting its diverse biological activities. This technical guide provides an in-depth review of the current scientific literature on **o-Cymen-5-ol**, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Antimicrobial Applications

o-Cymen-5-ol has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, making it a compound of interest for various applications, particularly in oral and personal care products.^{[1][2][3]}

Antibacterial and Antifungal Activity

Studies have shown that **o-Cymen-5-ol** is effective against a range of bacteria and fungi. It is a common preservative in cosmetic formulations, where it inhibits the growth of microorganisms and extends product shelf life.^[1] Its efficacy has been demonstrated against bacteria such as *Escherichia coli*, *Pseudomonas aeruginosa*, *Salmonella typhimurium*, *Bacillus subtilis*, and *Staphylococcus aureus*, as well as fungi like *Aspergillus niger* and *Penicillium citrinum*.^[1]

In the context of oral health, **o-Cymen-5-ol** has been investigated for its potential to combat dental plaque and gingivitis-related pathogens.[1] Research has shown its effectiveness against oral bacteria, including *Streptococcus mutans*, *Actinomyces viscosus*, *Porphyromonas gingivalis*, and *Fusobacterium nucleatum*, as well as the fungus *Candida albicans*. [2]

A notable aspect of **o-Cymen-5-ol**'s antimicrobial action is its synergistic effect when combined with zinc salts. This combination has been shown to enhance the antimicrobial spectrum and is particularly effective against anaerobic bacteria.[2] A mouthwash containing **o-cymen-5-ol** and zinc chloride has been found to selectively target potential oral pathogens without significantly disrupting the native oral microbiome.[4]

Table 1: Antimicrobial Activity of **o-Cymen-5-ol** (MIC & MBC Values)

Microorganism	MIC (mM)	MBC (mM)	Reference
<i>Streptococcus mutans</i>	1.7 - 3.4	3.4 - 6.7	[2]
<i>Actinomyces viscosus</i>	1.7 - 3.4	3.4 - 6.7	[2]
<i>Porphyromonas gingivalis</i>	1.7 - 3.4	3.4 - 6.7	[2]
<i>Fusobacterium nucleatum</i>	1.7 - 3.4	3.4 - 6.7	[2]
<i>Candida albicans</i>	1.7 - 3.4	3.4 - 6.7	[2]

Table 2: Synergistic Antimicrobial Activity of **o-Cymen-5-ol** and Zinc Gluconate

Microorganism	o-Cymen-5-ol MIC (mM)	Zinc Gluconate MIC (mM)	FICI	Reference
<i>Porphyromonas gingivalis</i>	0.42	0.69	≤0.50	[2]
<i>Fusobacterium nucleatum</i>	0.42	0.69	≤0.50	[2]

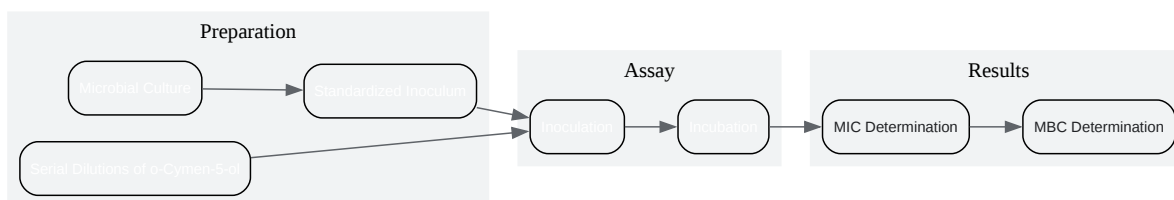
FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.

Experimental Protocols

Broth Microdilution Assay for MIC and MBC Determination:

A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of **o-Cymen-5-ol**.

- **Preparation of Inoculum:** Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum density, typically 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilutions:** **o-Cymen-5-ol** is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
- **MIC Determination:** The MIC is determined as the lowest concentration of **o-Cymen-5-ol** that completely inhibits visible growth of the microorganism.
- **MBC Determination:** To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated, and the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU is considered the MBC.



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Workflow for MIC and MBC determination.

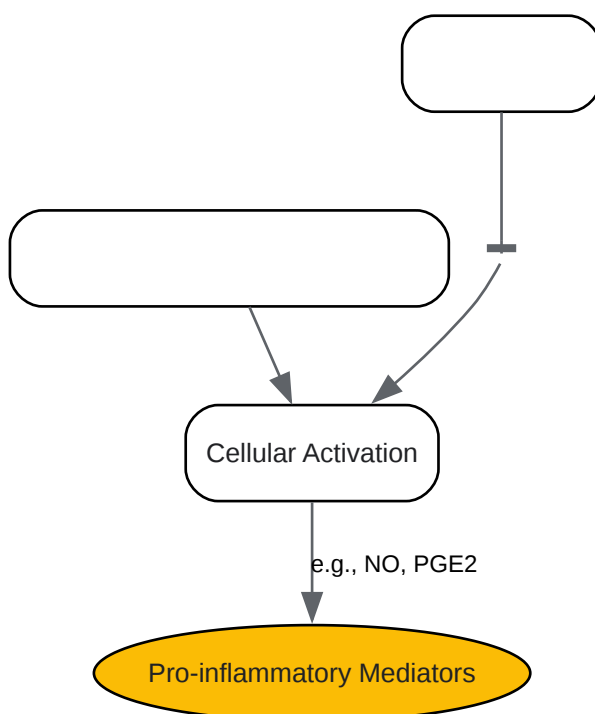
Anti-inflammatory and Antioxidant Properties

o-Cymen-5-ol has also been investigated for its anti-inflammatory and antioxidant activities, suggesting its potential in managing inflammatory conditions and oxidative stress.

Inhibition of Inflammatory Mediators

Research indicates that **o-Cymen-5-ol** can inhibit the production of key inflammatory mediators. A study demonstrated that **o-Cymen-5-ol**, at concentrations ranging from 2 to 50µM, inhibited the release of nitrite and prostaglandin E2 (PGE2) in a dose-dependent manner in *P. gingivalis* lipopolysaccharide (PG-LPS)-stimulated cultured cells.[5] This suggests a potential role for **o-Cymen-5-ol** in mitigating inflammatory responses. Furthermore, synergistic anti-inflammatory and antioxidant activities were observed when **o-Cymen-5-ol** was combined with zinc chloride.[5]

While the precise signaling pathways through which **o-Cymen-5-ol** exerts its anti-inflammatory effects are not yet fully elucidated, the inhibition of PGE2 and nitric oxide (NO) production are key indicators of its anti-inflammatory potential.



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Inhibition of inflammatory mediators.

Antioxidant Potential

o-Cymen-5-ol is recognized as an antioxidant.[5] While specific quantitative data from common antioxidant assays like DPPH, ABTS, or FRAP are not readily available in the reviewed literature, its ability to inhibit the release of nitric oxide, a radical species, points towards its antioxidant capacity.[5] Further research is warranted to quantify its antioxidant potential using standardized assays.

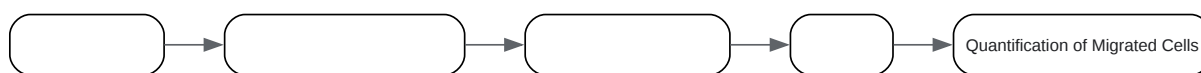
Promotion of Cell Migration

In addition to its anti-inflammatory effects, **o-Cymen-5-ol** has been shown to promote cell migration. A study on Human Gingival Fibroblasts (HGF) demonstrated a 1.48-fold increase in cell migration when treated with 50µM of **o-Cymen-5-ol**.[5] This suggests a potential role in wound healing and tissue regeneration.

Experimental Protocol for Cell Migration Assay (Modified Boyden Chamber):

- Cell Culture: Human Gingival Fibroblasts (HGFs) are cultured in an appropriate medium.

- **Assay Setup:** A modified Boyden chamber assay is utilized. This typically consists of a multi-well plate with inserts containing a porous membrane. The lower chamber is filled with a medium containing a chemoattractant, while the upper chamber contains the cell suspension.
- **Treatment:** HGF cells are cultured with varying concentrations of **o-Cymen-5-ol** (e.g., 2 μ M, 10 μ M, and 50 μ M).
- **Incubation:** The plate is incubated to allow for cell migration through the porous membrane towards the chemoattractant.
- **Quantification:** After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope or quantified using a fluorescent dye.



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